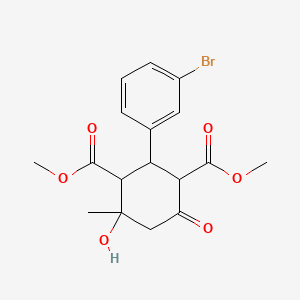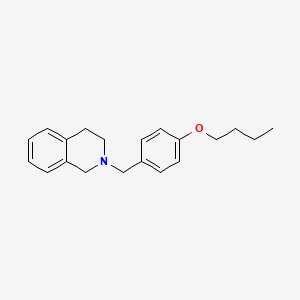![molecular formula C17H15BrN2O2 B5158578 N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide](/img/structure/B5158578.png)
N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide, also known as BMB, is a chemical compound that has been extensively studied for its potential applications in scientific research. BMB is a benzoxazole derivative that has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for studying various biological processes.
Mecanismo De Acción
N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide inhibits the activity of PARP by binding to the catalytic domain of the enzyme. This prevents PARP from repairing DNA damage, leading to the accumulation of DNA damage and ultimately cell death. This compound also inhibits the production of inflammatory cytokines, leading to a reduction in inflammation. The exact mechanism of this compound's anti-tumor properties is still under investigation, but it is thought to be related to its ability to induce cell death in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, reduce inflammation, and inhibit the activity of PARP. This compound has also been shown to have neuroprotective properties, making it a potential therapeutic agent for neurodegenerative diseases. This compound has been shown to have a low toxicity profile, making it a safe tool for scientific research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide is its potency and specificity. This compound is a potent inhibitor of PARP and has been shown to have anti-inflammatory and anti-tumor properties. This compound has also been shown to have a low toxicity profile, making it a safe tool for scientific research. One of the limitations of this compound is its high cost, which may limit its use in some research settings. Additionally, this compound's mechanism of action may not be fully understood, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide. One direction is to further investigate its anti-tumor properties and potential use in cancer therapy. Another direction is to investigate its neuroprotective properties and potential use in neurodegenerative diseases. Additionally, there is a need for further research on the mechanism of action of this compound and its potential use in other biological processes. Overall, this compound has shown great potential as a tool for scientific research and has many exciting future directions for exploration.
Métodos De Síntesis
The synthesis of N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide involves several steps. The first step is the preparation of 2-bromoaniline, which is then reacted with salicylic acid to form 2-(2-bromophenyl)-1,3-benzoxazole. The final step involves the reaction of 2-(2-bromophenyl)-1,3-benzoxazole with 2-methylpropanoyl chloride to form this compound. The synthesis of this compound has been optimized to yield high purity and high yield.
Aplicaciones Científicas De Investigación
N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide has been widely used in scientific research due to its unique properties. This compound has been shown to be a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair. This makes this compound a valuable tool for studying DNA damage and repair mechanisms. This compound has also been shown to have anti-inflammatory properties, making it a potential therapeutic agent for inflammatory diseases. Additionally, this compound has been shown to have anti-tumor properties, making it a potential candidate for cancer therapy.
Propiedades
IUPAC Name |
N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2O2/c1-10(2)16(21)19-11-7-8-15-14(9-11)20-17(22-15)12-5-3-4-6-13(12)18/h3-10H,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBCHHJZJRPPLHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC2=C(C=C1)OC(=N2)C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-chloro-N-(4-{[(2,5-dimethoxyphenyl)amino]sulfonyl}phenyl)-4-methoxybenzenesulfonamide](/img/structure/B5158497.png)
![N-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)-2-phenylacetamide](/img/structure/B5158503.png)

![6-{[4,6-bis(isopropylamino)-1,3,5-triazin-2-yl]oxy}-2-ethyl-3(2H)-pyridazinone](/img/structure/B5158525.png)
![4-butoxy-N-(1-{[(4-methylphenyl)amino]carbonyl}-2-phenylvinyl)benzamide](/img/structure/B5158538.png)
![1-[(5-methyl-3-thienyl)carbonyl]-4-(phenylsulfonyl)piperazine](/img/structure/B5158551.png)
![3-benzyl-5-{4-[(4-nitrobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5158552.png)
![2-(4-chloro-3-methylphenoxy)-N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]acetamide](/img/structure/B5158564.png)
![4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-ethoxyphenyl 1-naphthoate](/img/structure/B5158565.png)
![1-chloro-4-[2-(4-methoxyphenoxy)ethoxy]-2-methylbenzene](/img/structure/B5158574.png)

![N-({1-[2-(4-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N,N',N'-trimethylsuccinamide](/img/structure/B5158583.png)

![N-(2-iodophenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B5158590.png)